Cas no 2249944-57-6 (2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride)

2-(5-メチル-1,3,4-チアジアゾール-2-イル)スルファモイルベンゼン-1-スルホニルフルオリドは、高度に反応性のあるスルホニルフルオリド基を有する有機化合物です。この化合物は、プロテオーム研究やケミカルバイオロジー分野において、選択的なタンパク質修飾や活性部位標的化に有用です。特に、その安定性と特異的な反応性から、生体分子との効率的な共有結合形成が可能です。チアジアゾール環の存在により、分子の剛性が高まり、標的タンパク質との相互作用が強化される点が特徴です。また、スルホニルフルオリド基は、温和な条件下でチオール基と選択的に反応するため、複雑な生体分子系での応用に適しています。

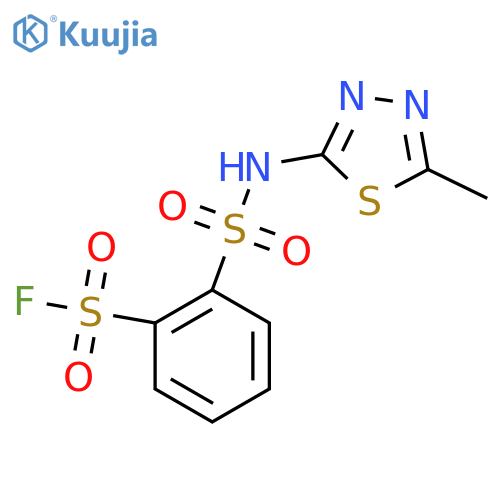

2249944-57-6 structure

商品名:2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride

2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride

- 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride

- 2249944-57-6

- EN300-26591805

-

- インチ: 1S/C9H8FN3O4S3/c1-6-11-12-9(18-6)13-20(16,17)8-5-3-2-4-7(8)19(10,14)15/h2-5H,1H3,(H,12,13)

- InChIKey: PAYLOWBRESZBLF-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=CC=1S(=O)(=O)F)(NC1=NN=C(C)S1)(=O)=O

計算された属性

- せいみつぶんしりょう: 336.96609743g/mol

- どういたいしつりょう: 336.96609743g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 542

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 151Ų

2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26591805-0.05g |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |

2249944-57-6 | 0.05g |

$212.0 | 2023-09-13 |

2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

2249944-57-6 (2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride) 関連製品

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量